molecular formula C8H7ClO2S B15223913 4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

Cat. No.: B15223913
M. Wt: 202.66 g/mol
InChI Key: IQOALSVEIRGLQA-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the chlorine atom and the sulfone group in its structure makes it a unique compound with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chlorosulfonyl isocyanate with an appropriate aromatic compound, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and iodine for iodination. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as nitro, sulfonyl, and iodo derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tumor necrosis factor-α converting enzyme (TACE) or other key enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide include other thiophene derivatives such as:

  • 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide
  • Benzo[c]thiophene 1,1-dioxide
  • 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the chlorine atom and the sulfone group makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

4-chloro-1,3-dihydro-2-benzothiophene 2,2-dioxide

InChI

InChI=1S/C8H7ClO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2

InChI Key

IQOALSVEIRGLQA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1(=O)=O)C(=CC=C2)Cl

Origin of Product

United States

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